2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid
Description
2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound featuring a cyclopropylamine group, a methyl-substituted propanoic acid backbone, and a 1H-imidazole heterocycle. Its structural uniqueness lies in the cyclopropylamino group, which enhances metabolic stability compared to linear alkylamines .
Key physicochemical properties include:
- Molecular formula: C₁₁H₁₅N₃O₂
- CAS numbers: 1250284-99-1 (free acid) and 1342030-85-6 (ethylamino variant) .
- Synthesis: Typically involves coupling of cyclopropylamine with imidazole-containing precursors under acidic conditions, as inferred from analogous syntheses (e.g., sulfuric acid in methanol for ester intermediates) .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
BRTMFSKIRLMJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C(=O)O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.
Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the cyclopropylamino group.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is part of a broader class of cyclopropylamino-substituted propanoic acids. Key analogs include:
Key Observations :
- Ester vs. Acid : The methyl ester variant (CAS 1507228-21-8) was discontinued, likely due to hydrolysis instability under physiological conditions .
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